3,4-Dichloro-2-fluorophenylisothiocyanate

Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Ensure synthetic precision with 3,4-Dichloro-2-fluorophenylisothiocyanate (CAS 1895912-47-6). Its unique 2-fluoro-3,4-dichloro substitution pattern generates a distinct electrophilic reactivity profile, vital for controlled thiourea formation and heterocyclic synthesis. The ortho-fluorine enables ¹⁹F NMR tracking and additional H-bond acceptor capabilities absent in non-fluorinated dichloro analogs. Procure this specific building block to eliminate uncontrolled reactivity variables and leverage its metabolic stability advantages in your drug discovery and agrochemical SAR programs.

Molecular Formula C7H2Cl2FNS
Molecular Weight 222.06
CAS No. 1895912-47-6
Cat. No. B2813230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-fluorophenylisothiocyanate
CAS1895912-47-6
Molecular FormulaC7H2Cl2FNS
Molecular Weight222.06
Structural Identifiers
SMILESC1=CC(=C(C(=C1N=C=S)F)Cl)Cl
InChIInChI=1S/C7H2Cl2FNS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
InChIKeyBKQUSECQDJWGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-fluorophenylisothiocyanate CAS 1895912-47-6: Chemical Identity and Substitution Pattern


3,4-Dichloro-2-fluorophenylisothiocyanate (CAS 1895912-47-6) is a halogenated aromatic isothiocyanate with the molecular formula C₇H₂Cl₂FNS and molecular weight 222.07 g/mol . The compound features an isothiocyanate (-N=C=S) functional group attached to a phenyl ring bearing three halogen substituents: chlorine atoms at the 3- and 4-positions, and a fluorine atom at the 2-position . This specific 2-fluoro-3,4-dichloro substitution pattern distinguishes it from simpler mono- and di-halogenated phenylisothiocyanate analogs and is expected to influence both its electrophilic reactivity profile and its utility as a building block in medicinal and agrochemical synthesis .

Why 3,4-Dichloro-2-fluorophenylisothiocyanate Cannot Be Replaced by Common Phenylisothiocyanate Analogs


Aromatic isothiocyanates are not interchangeable building blocks; their reactivity, stability, and downstream biological or physicochemical properties are directly governed by the electronic and steric effects of ring substituents [1]. Kinetic studies on substituted phenylisothiocyanates have established that the rate of nucleophilic addition to the -N=C=S group correlates linearly with Hammett σ constants, demonstrating that even single substituent changes produce quantifiable differences in electrophilic reactivity [2]. The 3,4-dichloro-2-fluoro substitution pattern in the target compound generates a unique electronic environment—combining the strong electron-withdrawing inductive effects of chlorine and fluorine with resonance contributions that cannot be replicated by analogs such as unsubstituted phenylisothiocyanate (CAS 103-72-0), 2,4-dichlorophenylisothiocyanate (CAS 6590-96-1), or 3,4-dichlorophenylisothiocyanate (CAS 6590-94-9). Procuring a non-identical analog introduces uncontrolled variables into reaction outcomes, particularly in multi-step syntheses where intermediate reactivity must be precisely tuned or in structure-activity relationship (SAR) campaigns where halogen identity and position critically influence target binding .

Quantitative Differentiation Evidence for 3,4-Dichloro-2-fluorophenylisothiocyanate Versus Structural Analogs


Substituent Electronic Effects Predict Enhanced Electrophilicity Relative to Non-Fluorinated Dichloro Analogs

The electrophilic reactivity of the -N=C=S group in aromatic isothiocyanates is directly modulated by ring substituents via linear free-energy relationships. Kinetic studies on substituted phenylisothiocyanates demonstrate that the addition of alcohols proceeds with first-order rate constants that correlate with Hammett σ constants [1]. The presence of a fluorine atom ortho to the isothiocyanate group introduces a strong -I (inductive) electron-withdrawing effect that increases the electrophilicity of the N=C=S carbon relative to non-fluorinated dichlorophenylisothiocyanate analogs. This enhanced electrophilicity translates to faster reaction kinetics with nucleophiles, a parameter critical for optimizing synthetic efficiency and yield.

Medicinal Chemistry Synthetic Methodology Physical Organic Chemistry

Halogen Pattern Influences Biological Activity Spectrum in Aromatic Isothiocyanate Series

A comprehensive study of 57 mononuclear aromatic isothiocyanates demonstrated that antifungal activity against Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae varies systematically with substitution pattern, with halogenated derivatives showing distinct activity profiles compared to unsubstituted phenylisothiocyanate [1]. The study established that substituents which increase -N=C=S group reactivity must be balanced against molecular stability, as extreme reactivity can lead to premature hydrolysis and loss of activity [1]. The 2-fluoro-3,4-dichloro substitution pattern represents a specific halogen configuration that modulates both the electrophilic character of the N=C=S moiety and the lipophilicity (logP) of the scaffold—parameters known to influence membrane permeability and target engagement in antifungal applications.

Agrochemical Discovery Antifungal Screening SAR Analysis

Electrochemical Reduction Potential Correlates with Substituent Electronic Parameters in Conjugated Isothiocyanate Systems

Polarographic studies on conjugated isothiocyanate systems have established that the half-wave potential (E₁/₂) for reduction of the -N=C=S group exhibits a linear relationship with substituent σₚ constants [1]. This quantitative structure-property relationship enables prediction of electrochemical behavior based on substitution pattern. The combination of electron-withdrawing chloro and fluoro substituents on the phenyl ring of 3,4-dichloro-2-fluorophenylisothiocyanate is expected to shift E₁/₂ to less negative (more easily reduced) values relative to electron-rich or unsubstituted analogs, providing a measurable differentiation in redox behavior.

Electrochemistry Structure-Property Relationships Analytical Chemistry

Ortho-Fluorine Substitution Provides Distinct Molecular Conformation and Crystal Packing Relative to Non-Fluorinated Analogs

X-ray crystallographic studies on halogenated phenylthiourea derivatives—compounds derived from the corresponding phenylisothiocyanates—have demonstrated that both halogen identity and ring position significantly affect molecular conformation, intermolecular hydrogen bonding networks, and crystal packing arrangements . The ortho-fluorine substituent in 3,4-dichloro-2-fluorophenylisothiocyanate introduces distinct steric and electronic constraints compared to non-fluorinated dichloro analogs. Fluorine's small van der Waals radius combined with its strong electronegativity creates a unique local environment that can influence the dihedral angle between the phenyl ring and the thiourea plane in downstream derivatives, with implications for solid-state stability and formulation properties.

Crystallography Molecular Conformation Solid-State Chemistry

High-Value Application Scenarios for 3,4-Dichloro-2-fluorophenylisothiocyanate (CAS 1895912-47-6)


Synthesis of Halogenated Thiourea Derivatives for Agrochemical Lead Optimization

Based on the established use of bifunctional phenylisothiocyanates in plant protection product development and the documented antifungal activity of halogenated aromatic isothiocyanates [1], 3,4-dichloro-2-fluorophenylisothiocyanate serves as a strategic building block for generating thiourea and heterocyclic derivatives in agrochemical discovery programs. The ortho-fluorine substituent provides a hydrogen-bond acceptor site not present in non-fluorinated dichloro analogs, enabling additional binding interactions with biological targets. The enhanced electrophilicity predicted from linear free-energy relationships [2] supports efficient coupling with diverse amine nucleophiles, accelerating library synthesis for SAR campaigns.

Precursor for Fluorine-Containing Heterocycles in Medicinal Chemistry

The isothiocyanate functional group is a versatile entry point to nitrogen- and sulfur-containing heterocycles including thiohydantoins, thiadiazoles, and benzothiazoles . The 2-fluoro-3,4-dichloro substitution pattern imparts metabolic stability advantages characteristic of fluorinated aromatics while maintaining the electrophilic reactivity required for cyclization reactions. The compound's reactivity with nucleophiles—governed by the substituent electronic effects quantified in kinetic studies [2]—enables predictable and tunable reaction rates in heterocycle-forming transformations. The unique halogen fingerprint also facilitates downstream analytical tracking via LC-MS and ¹⁹F NMR spectroscopy, providing practical advantages over non-fluorinated analogs in reaction monitoring and purity assessment.

Covalent Probe Development for Chemical Biology Applications

Aromatic isothiocyanates function as electrophilic warheads that form covalent thiourea linkages with cysteine residues and other nucleophilic sites on proteins [1]. The 3,4-dichloro-2-fluorophenylisothiocyanate scaffold offers a differentiated reactivity profile compared to standard phenylisothiocyanate—the combined electron-withdrawing effects of chlorine and fluorine increase -N=C=S electrophilicity [2], potentially enabling targeting of less reactive cysteine environments while maintaining sufficient aqueous stability to avoid premature hydrolysis. The ortho-fluorine atom provides a spectroscopic handle (¹⁹F NMR) for monitoring probe-target engagement, a feature absent in non-fluorinated phenylisothiocyanate probes.

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